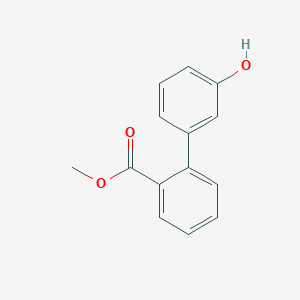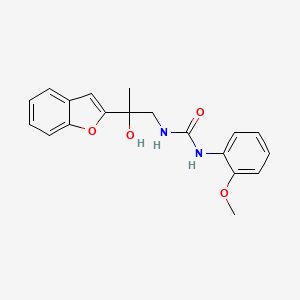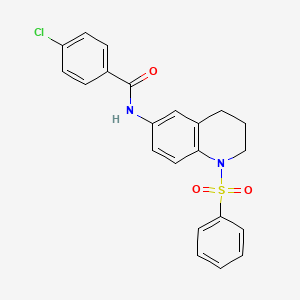
3-Amino-5-methoxypyrazine-2-carboxylic acid
Vue d'ensemble
Description
3-Amino-5-methoxypyrazine-2-carboxylic acid is a compound that is structurally related to various pyrazine derivatives which have been studied for their potential biological activities and applications in complex synthesis. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties can offer insights into the characteristics of 3-amino-5-methoxypyrazine-2-carboxylic acid.
Synthesis Analysis
The synthesis of related pyrazine derivatives involves multi-step reactions with careful control of conditions to achieve regioselectivity and high yields. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, with steps including methoxylation, oxidation, nucleophilic substitution, and bromination, leading to the final product with an overall yield of 67% . Similarly, 3-aminopyrazine-2-carboxylic acid is synthesized from pyrazine-2,3-dicarboxylic acid through a three-step process that includes conversion to an anhydride, formation of an ammonium salt, and a Hofmann rearrangement, yielding the target compound in 55% overall yield .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine core, which can be closely planar, as seen in 3-aminopyrazole-4-carboxylic acid . The planarity of the core influences the molecule's ability to form hydrogen bonds and engage in pi-pi interactions, which are crucial for the stability and reactivity of the compound. The dihedral angles between the core plane and the substituent groups, such as carboxylate and amino groups, can vary, affecting the overall molecular conformation .
Chemical Reactions Analysis
Pyrazine derivatives can participate in various chemical reactions, including nucleophilic substitutions and complexation with metals. For example, the synthesis of complexes with metals like VO2+, Pd(II), W(VI), and UO2 2+ using 3-aminopyrazine-2-carboxylic acid demonstrates the ligand's ability to coordinate with metal ions, which is characterized by spectral, conductivity, and magnetic measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. The extensive network of intra- and intermolecular hydrogen bonds contributes to the stability of the compounds and can affect their physical properties, such as melting points and solubility . The ordered arrangement of hydrogen atoms and the presence of pi-pi interactions also play a role in the crystalline structure and packing of the molecules .
Applications De Recherche Scientifique
Methoxypyrazines in Grape Research
Methoxypyrazines Biosynthesis and Metabolism in Grape
Research has explored the biosynthesis, accumulation, transport, and metabolism of 3-alkyl-2-methoxypyrazines (MPs) in grapes, which are potent volatile compounds contributing to the sensory attributes of certain wine varieties. Although the specific pathways for MPs biosynthesis in grapes are partially understood, the study emphasizes the need for further research on these compounds' metabolism to enhance knowledge on flavor and odor compounds in wine (Lei et al., 2018).
Liquid-Liquid Extraction of Carboxylic Acids
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids
This review addresses advancements in solvent technologies for recovering carboxylic acids from aqueous streams, highlighting the emergence of new solvents like ionic liquids and improvements in traditional solvents. The discussion includes the efficiency of different solvent systems and strategies for solvent regeneration, underscoring the relevance to bio-based plastics production (Sprakel & Schuur, 2019).
Biocatalyst Inhibition by Carboxylic Acids
Understanding Biocatalyst Inhibition by Carboxylic Acids
This review explores the effects of saturated, straight-chain carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The acids' inhibitory impact, stemming from their use as food preservatives, offers insights into metabolic engineering strategies for enhancing microbial robustness in bioproduction processes (Jarboe, Royce, & Liu, 2013).
Conversion of Biomass to Value-added Chemicals
Conversion of Plant Biomass to Furan Derivatives
This review discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its potential as a feedstock for producing various chemicals, including carboxylic acid derivatives. The versatility of HMF underscores the role of biomass-derived compounds in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-5-methoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGLSSORNWHIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide](/img/structure/B2523327.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2523331.png)
![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)



![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)
![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523342.png)



![ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2523349.png)